molecular formula C14H10Cl3FN2O2S B284388 N-(benzenesulfonyl)-2,2,2-trichloro-N'-(4-fluorophenyl)ethanimidamide

N-(benzenesulfonyl)-2,2,2-trichloro-N'-(4-fluorophenyl)ethanimidamide

Katalognummer: B284388
Molekulargewicht: 395.7 g/mol
InChI-Schlüssel: MIEXXFLHCCMOBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzenesulfonyl)-2,2,2-trichloro-N'-(4-fluorophenyl)ethanimidamide, commonly known as BFTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFTC is a sulfonylurea-based compound that has been synthesized through various methods, and is known to have a mechanism of action that involves the inhibition of the ATP-sensitive potassium channels. In

Wissenschaftliche Forschungsanwendungen

BFTC has been studied for its potential applications in various fields, including neuroscience, endocrinology, and cardiology. In neuroscience, BFTC has been shown to inhibit the ATP-sensitive potassium channels in the hypothalamus, leading to an increase in the release of neuropeptides such as oxytocin and vasopressin. In endocrinology, BFTC has been shown to stimulate insulin secretion from pancreatic beta cells. In cardiology, BFTC has been shown to have antiarrhythmic effects by prolonging the action potential duration and refractory period of cardiac myocytes.

Wirkmechanismus

BFTC is known to have a mechanism of action that involves the inhibition of the ATP-sensitive potassium channels. These channels are present in various tissues, including the hypothalamus, pancreatic beta cells, and cardiac myocytes. By inhibiting these channels, BFTC leads to an increase in the release of neuropeptides, stimulation of insulin secretion, and antiarrhythmic effects.
Biochemical and Physiological Effects
BFTC has been shown to have various biochemical and physiological effects, including an increase in the release of neuropeptides such as oxytocin and vasopressin, stimulation of insulin secretion, and antiarrhythmic effects. BFTC has also been shown to have a low toxicity profile, indicating its potential as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

BFTC has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential applications in various fields. However, BFTC also has some limitations, including its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for research on BFTC, including its potential applications in the treatment of various diseases such as diabetes, cardiovascular diseases, and neurological disorders. Further studies are needed to determine the optimal dosage and administration of BFTC for therapeutic purposes. Additionally, the development of novel synthesis methods for BFTC may lead to increased availability and lower costs. Finally, the investigation of the long-term effects of BFTC on various tissues and organs is necessary to ensure its safety and efficacy as a therapeutic agent.
Conclusion
In conclusion, BFTC is a sulfonylurea-based compound that has gained attention in the scientific community due to its potential applications in various fields. BFTC has been synthesized through various methods, and is known to have a mechanism of action that involves the inhibition of the ATP-sensitive potassium channels. BFTC has been shown to have various biochemical and physiological effects, including an increase in the release of neuropeptides, stimulation of insulin secretion, and antiarrhythmic effects. BFTC has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential applications in various fields. However, BFTC also has some limitations, including its high cost and limited availability. There are several future directions for research on BFTC, including its potential applications in the treatment of various diseases, the development of novel synthesis methods, and the investigation of its long-term effects.

Synthesemethoden

BFTC has been synthesized using various methods, including the reaction of 4-fluoroaniline with trichloroacetonitrile, followed by the reaction of the resulting product with benzenesulfonyl chloride. Another method involves the reaction of 4-fluoroaniline with trichloroacetic acid, followed by the reaction of the resulting product with benzenesulfonyl chloride. Both methods have been reported to yield BFTC with high purity and yield.

Eigenschaften

Molekularformel

C14H10Cl3FN2O2S

Molekulargewicht

395.7 g/mol

IUPAC-Name

N//'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-fluorophenyl)ethanimidamide

InChI

InChI=1S/C14H10Cl3FN2O2S/c15-14(16,17)13(19-11-8-6-10(18)7-9-11)20-23(21,22)12-4-2-1-3-5-12/h1-9H,(H,19,20)

InChI-Schlüssel

MIEXXFLHCCMOBH-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C(/C(Cl)(Cl)Cl)\NC2=CC=C(C=C2)F

SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)F

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.